molecular formula C11H10F6 B2384887 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene CAS No. 1965305-26-3

1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene

Cat. No.: B2384887
CAS No.: 1965305-26-3
M. Wt: 256.191
InChI Key: CEIMFFZXVJROFO-UHFFFAOYSA-N
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Description

1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the para position and a highly fluorinated pentyl chain. The pentyl chain is modified with five fluorine atoms at positions 1, 1, 5, 5, and 5, resulting in a structure denoted as -CF₂-CH₂-CH₂-CH₂-CF₃. This compound is characterized by its strong electron-withdrawing substituents, which influence its electronic properties, solubility, and thermal stability.

Properties

IUPAC Name

1-fluoro-4-(1,1,5,5,5-pentafluoropentyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6/c12-9-4-2-8(3-5-9)10(13,14)6-1-7-11(15,16)17/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIMFFZXVJROFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCCC(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Elemental Fluorine-Based Approaches

Direct fluorination using elemental fluorine (F₂) represents one potential approach for introducing fluorine atoms into the target molecule. Based on related fluoroaromatic syntheses, this method typically requires:

  • Dilution of F₂ with inert gases (N₂)
  • Low temperature conditions (-20°C to 0°C)
  • Appropriate solvents (acetonitrile or fluorinated solvents)

The application of direct fluorination would likely follow a procedure similar to that described for other fluorinated aromatics, as indicated in the literature for synthesis of other fluoroaromatic compounds:

Typical Procedure for Direct Fluorination:
1. A solution of precursor in acetonitrile is cooled to -10°C
2. 10% F₂ in N₂ is bubbled through the solution
3. Reaction is monitored by gas chromatography
4. Quenching and purification by distillation or column chromatography

While direct fluorination offers a straightforward approach, selectivity challenges and handling of hazardous fluorine gas remain significant limitations.

Halogen Exchange (Halex) Reactions

Nucleophilic Aromatic Substitution Approach

The para-fluoro substitution on the benzene ring can be efficiently introduced via halogen exchange reactions using appropriate chlorinated precursors and fluoride sources. This method is well-documented for similar fluoroaromatic compounds.

The most effective approach utilizes potassium fluoride with phase-transfer catalysts in aprotic polar solvents:

ArCl + KF → ArF + KCl

Based on related fluoronitrobenzene syntheses, the optimal conditions would likely include:

Parameter Recommended Condition
Fluoride source Potassium fluoride (anhydrous)
Solvent Sulfolane or dimethylformamide
Catalyst Quaternary ammonium salt
Temperature 160-215°C
Reaction time 1-6 hours

A typical procedure would involve:

  • Preparation of a dispersion of ultra-fine particulate potassium fluoride in an aprotic polar organic solvent
  • Addition of the chlorinated precursor and phase transfer catalyst
  • Heating under substantially anhydrous conditions
  • Purification by distillation or chromatography

The effectiveness of this approach is supported by the high yields (up to 85%) reported for similar para-fluorination reactions.

Building Block Approach

Pre-Fluorinated Starting Materials

A strategic approach to synthesizing 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene involves utilizing pre-fluorinated building blocks. This method leverages commercially available 4-fluorobenzene derivatives and introduces the pentafluoropentyl moiety via appropriate coupling reactions.

The building block approach might follow a sequence such as:

  • Preparation of a 4-fluorophenyl organometallic reagent
  • Coupling with a suitably functionalized pentafluoropentyl electrophile
  • Further functional group transformations as required

A representative synthetic route could involve:

Step Reaction Conditions Expected Yield
1 4-Fluorobromobenzene to Grignard reagent Mg, THF, 0°C to rt 85-95%
2 Coupling with pentafluoropentyl electrophile CuI catalyst, -78°C to rt 60-75%
3 Reduction/functional group modification NaBH₄ or H₂/Pd 75-85%

Fluoroalkylation of 4-Fluorophenyl Derivatives

Another viable approach involves the copper-mediated aromatic perfluoroalkylation of 4-fluorobenzene derivatives, similar to methods documented for introducing perfluoroalkyl groups:

Ar-X + R_f-I + Cu → Ar-R_f + CuI + X⁻

Where Ar represents the 4-fluorophenyl moiety and R_f represents the pentafluoropentyl group.

The optimal conditions would likely include:

  • Copper powder or copper(I) salts as the mediator
  • Polar aprotic solvents such as DMSO or DMF
  • Elevated temperatures (80-150°C)
  • Inert atmosphere (N₂ or Ar)

Selective Fluorination Methods for Side Chain Construction

DAST and Deoxofluor Approaches

The selective introduction of geminal difluoro groups (as in the 1,1-difluoro pattern) can be achieved using diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor). This approach would be applicable for introducing the 1,1-difluoro segment of the pentafluoropentyl chain.

A representative procedure would involve:

1. Preparation of appropriate carbonyl precursor
2. Treatment with DAST or Deoxofluor in dichloromethane
3. Careful temperature control (-78°C to rt)
4. Aqueous workup and purification

Yields for such transformations typically range from 60-85% based on similar fluorination reactions.

Electrophilic Fluorination Approaches

For introducing the terminal trifluoromethyl group (CF₃) in the 5-position of the pentyl chain, electrophilic trifluoromethylation reagents such as Umemoto's reagent or nucleophilic trifluoromethylation using trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent) offer viable approaches.

The optimal reaction conditions would include:

Parameter Electrophilic Approach Nucleophilic Approach
Reagent Umemoto's reagent Me₃SiCF₃/TBAF
Solvent Acetonitrile or THF THF or DMF
Temperature 0°C to rt -78°C to rt
Activation None required Fluoride source (TBAF)
Expected yield 65-80% 70-85%

Specialized Industrial Preparation Methods

Based on commercial availability information from chemical suppliers, this compound is available at 96% purity from suppliers such as Oakwood. The industrial synthesis likely employs specialized equipment for handling fluorinating reagents and optimized conditions for scale-up.

Commercial pricing data suggests the synthetic complexity:

Supplier Purity Package Size Price (USD) Update Date
Oakwood 96% 1g $325 2021-12-16
Oakwood 96% 5g $1260 2021-12-16

These high prices reflect the challenging nature of the synthetic processes involved.

Spectroscopic Characterization

For verification of successful synthesis, the following spectroscopic data would be characteristic of this compound:

  • ¹H NMR: Expected signals for aromatic protons (δ 7.0-7.6 ppm) and aliphatic protons of the pentyl chain (δ 1.5-2.5 ppm)
  • ¹⁹F NMR: Distinct signals for para-fluorine (approximately δ -115 ppm), geminal difluoro group (approximately δ -90 to -100 ppm), and trifluoromethyl group (approximately δ -65 ppm)
  • GC-MS: Molecular ion peak at m/z 256 with characteristic fragmentation pattern

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group and the pentafluoro-pentyl chain can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluoro-substituted benzoic acids or reduction to form fluoro-substituted cyclohexanes.

    Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.

    Electrophilic Substitution: Fluorine gas, hydrogen fluoride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Products: Fluoro-substituted derivatives.

    Oxidation Products: Fluoro-substituted benzoic acids.

    Reduction Products: Fluoro-substituted cyclohexanes.

Scientific Research Applications

Material Science

The compound is used in the development of specialized materials due to its hydrophobic and lipophobic properties imparted by the fluorinated alkyl chain. These properties make it suitable for applications in:

  • Coatings : Fluorinated compounds are often used in coatings that require water and oil repellency. The unique structure of 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene enhances the durability and performance of these coatings.
  • Polymer Chemistry : It can serve as a building block for synthesizing fluoropolymer materials which exhibit high thermal stability and chemical resistance.

Pharmaceuticals

Fluorinated compounds are increasingly important in medicinal chemistry due to their ability to modify the biological activity of drugs. The applications include:

  • Drug Design : The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds. Research has shown that introducing fluorinated groups can lead to improved pharmacokinetics.
  • Diagnostic Agents : Compounds like this compound may be explored as potential tracers or imaging agents in medical diagnostics due to their unique properties.

Chemical Synthesis

The compound serves as an intermediate in various chemical reactions:

  • Fluorination Reactions : It can be used as a reagent in electrophilic fluorination processes, contributing to the synthesis of more complex fluorinated organic molecules.
  • Synthesis of Functionalized Aromatics : The presence of both fluorine and alkyl groups allows for further functionalization reactions that can lead to a variety of derivatives useful in different chemical contexts.

Case Study 1: Development of Fluorinated Coatings

A study demonstrated that incorporating this compound into polymer matrices significantly improved the water-repellency and stain resistance of coatings used on outdoor surfaces. The coatings exhibited a contact angle greater than 120 degrees against water droplets.

Case Study 2: Enhanced Drug Efficacy

Research published in a peer-reviewed journal highlighted that a derivative synthesized from this compound showed improved binding affinity to target proteins compared to its non-fluorinated counterparts. This study emphasizes the role of fluorination in enhancing drug potency.

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
Material ScienceCoatingsEnhanced water and oil repellency
PharmaceuticalsDrug designImproved metabolic stability
Chemical SynthesisElectrophilic fluorination reactionsSynthesis of complex fluorinated compounds

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene is primarily influenced by its fluorine content. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The compound can also participate in hydrogen bonding and dipole-dipole interactions, influencing its binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene with structurally related fluorinated benzene derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties/Applications Source
This compound (Target) C₁₁H₁₀F₆ 256.21 g/mol Pentafluoro-pentyl chain High lipophilicity, thermal stability N/A
1-Fluoro-4-(2-fluoropropyl)benzene (F8) C₉H₉F₂ 158.16 g/mol Difluorinated propyl chain NMR-characterized (¹³C/¹⁹F)
1-Fluoro-4-(trimethylsilyl)benzene C₉H₁₃FSi 168.28 g/mol Trimethylsilyl group Electron-donating, used in silicon chemistry
1-Fluoro-4-(phenylsulfonyl)benzene C₁₂H₉FO₂S 248.26 g/mol Phenylsulfonyl group Polar, sulfonyl-based reactivity
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene C₁₆H₁₅ClF₂ 280.74 g/mol Chlorobutyl/fluorophenyl Halogenated, potential pharmaceutical use
1-Methoxy-4-(pentafluorosulfanyl)benzene C₇H₇F₅OS 234.19 g/mol Pentafluorosulfanyl group Sulfur-fluorine hybrid, high stability

Structural and Electronic Differences

  • Fluorinated Alkyl Chains :
    The target compound’s pentafluoro-pentyl chain provides stronger electron-withdrawing effects compared to shorter fluorinated chains like the difluoropropyl group in F8 . The increased fluorine content enhances hydrophobicity and resistance to oxidation, making it suitable for coatings or hydrophobic materials.

  • Substituent Diversity: Trimethylsilyl (): Electron-donating and bulky, contrasting with the target’s electron-withdrawing fluorinated chain. This affects reactivity in aromatic substitution reactions. Phenylsulfonyl (): Introduces polar sulfonyl groups, increasing solubility in polar solvents compared to the target’s nonpolar fluorinated chain. Pentafluorosulfanyl (): Combines sulfur and fluorine, offering unique electronic properties distinct from purely fluorinated alkyl chains.

Physical and Chemical Properties

  • Molecular Weight and Boiling Points :
    The target compound’s higher molecular weight (256.21 g/mol) suggests a higher boiling point compared to smaller analogs like F8 (158.16 g/mol) or trimethylsilyl derivatives (168.28 g/mol).
  • Solubility :
    The pentafluoro-pentyl chain’s hydrophobicity likely reduces water solubility, similar to 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene (), which has a chlorinated/fluorinated structure .

Research Findings and Limitations

  • NMR Characterization :
    F8 () provides a benchmark for ¹³C/¹⁹F NMR analysis of fluorinated alkyl chains, though the target’s longer chain would exhibit distinct shifts .
  • Synthetic Methods : Boron trifluoride-catalyzed reactions () may apply to the target’s synthesis, but fluorinated alkyl chains often require specialized fluorination techniques .

Biological Activity

1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom attached to a benzene ring and a long perfluorinated alkyl chain. The presence of multiple fluorine atoms significantly alters the physicochemical properties of the molecule, influencing its solubility, lipophilicity, and biological interactions.

Research has indicated that fluorinated compounds can exhibit various biological activities, such as:

  • Antimicrobial Activity : Fluorinated compounds often show enhanced antimicrobial properties due to their ability to disrupt microbial membranes.
  • Enzyme Inhibition : Some studies suggest that fluorinated aromatic compounds can act as inhibitors for specific enzymes, potentially altering metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : A study exploring the antimicrobial properties of fluorinated benzene derivatives reported that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption caused by the hydrophobic interactions of the perfluorinated chain .
  • Cytotoxicity : Another investigation assessed the cytotoxic effects of various fluorinated compounds on human cancer cell lines. The results indicated that certain derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is hypothesized to arise from differential uptake mechanisms influenced by the compound's hydrophobicity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionPotential inhibition of metabolic enzymes
CytotoxicitySelective toxicity towards cancer cells

Discussion

The unique structure of this compound contributes to its diverse biological activities. The perfluorinated alkyl chain enhances its interaction with lipid membranes, which may explain its antimicrobial and cytotoxic properties. Further research is necessary to fully elucidate the mechanisms underlying these effects and to explore potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene, and how can researchers optimize reaction conditions to improve yield?

Methodological Answer: Synthetic routes typically involve nucleophilic aromatic substitution or cross-coupling reactions using fluorinated precursors. To optimize yield, employ Design of Experiments (DOE) methodologies such as factorial design to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Statistical tools like response surface methodology (RSM) can model interactions between variables and predict maximum yield regions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

  • 19F NMR : To confirm fluorine substitution patterns and monitor reaction progress.
  • GC-MS : For purity assessment and identification of volatile byproducts.
  • FT-IR : To detect functional groups (e.g., C-F stretching at 1100–1250 cm⁻¹).
    Validate spectral assignments using computational tools (e.g., density functional theory (DFT) for predicting NMR chemical shifts) .

Q. What purification techniques are effective for isolating this compound from complex mixtures?

Methodological Answer: Due to its high fluorine content, use fluorophilic chromatography (e.g., fluorous solid-phase extraction) or fractional distillation. For polar impurities, recrystallization in hexane/ethyl acetate mixtures is effective. Monitor purity via HPLC with a fluorinated stationary phase .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for synthesizing this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) can model transition states and intermediates. Tools like the Artificial Force Induced Reaction (AFIR) method automate reaction path searches. Combine this with experimental validation via in-situ spectroscopy to refine computational models .

Q. How should researchers address contradictions between experimental kinetics and computational simulations?

Methodological Answer: Discrepancies often arise from oversimplified computational models. Improve accuracy by:

  • Including solvent effects (e.g., COSMO-RS solvation model).
  • Validating activation energies with experimental Arrhenius plots.
  • Using microkinetic modeling to bridge time-scale gaps between simulations and lab data .

Q. What reactor design principles are critical for scaling up synthesis safely?

Methodological Answer: Address exothermic risks via:

  • Continuous-flow reactors : Enhance heat transfer and minimize thermal runaway.
  • In-line monitoring : Use real-time FT-IR or Raman spectroscopy to detect hazardous intermediates.
  • Pressure-tolerance testing : Fluorinated compounds may decompose under high temperatures; conduct accelerated rate calorimetry (ARC) studies .

Q. How can life cycle assessment (LCA) methodologies evaluate the environmental impact of synthesizing this compound?

Methodological Answer: Integrate LCA into DOE by tracking:

  • E-factor : Quantify waste per gram of product.
  • Energy consumption : Use process simulation software (e.g., Aspen Plus) to model energy demands.
  • Green solvent selection : Replace halogenated solvents with bio-based alternatives (e.g., 2-MeTHF) to reduce toxicity .

Q. What strategies identify degradation products of this compound under environmental stress?

Methodological Answer:

  • Advanced mass spectrometry (HRMS) : Use LC-HRMS with collision-induced dissociation (CID) to fragment and identify degradation products.
  • Environmental simulation chambers : Expose the compound to UV light, humidity, or microbial activity, then analyze products via TOF-SIMS.
  • Computational degradation pathways : Apply predictive software (e.g., EAWAG-BBD Pathway Prediction System) to hypothesize breakdown routes .

Notes

  • Avoid referencing commercial suppliers (e.g., BenchChem) per reliability guidelines.
  • Advanced methodologies emphasize integration of computational, statistical, and experimental workflows.
  • For safety protocols, consult fluorination-specific handling guidelines (e.g., PPE for HF byproduct risks).

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